4-[[3-(benzenesulfonyl)phenyl]sulfonylamino]benzoic acid
Overview
Description
4-[[3-(benzenesulfonyl)phenyl]sulfonylamino]benzoic acid is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of two sulfonyl groups attached to a benzene ring, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-(benzenesulfonyl)phenyl]sulfonylamino]benzoic acid typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the sulfonation of benzene rings and subsequent reactions to introduce the sulfonylamino group. The use of high-pressure reactors and controlled temperature conditions ensures the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
4-[[3-(benzenesulfonyl)phenyl]sulfonylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfinyl or sulfhydryl groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with different electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and acids (sulfuric acid) are frequently employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfinyl or sulfhydryl derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-[[3-(benzenesulfonyl)phenyl]sulfonylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[[3-(benzenesulfonyl)phenyl]sulfonylamino]benzoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of cytosolic phospholipase A2α, it blocks the enzyme’s activity, thereby reducing the production of inflammatory mediators like prostaglandins and leukotrienes . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its catalytic function .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)benzenesulfonyl chloride
- 3-(4-Benzenesulfonyl-Thiophene-2-Sulfonylamino)-Phenylboronic Acid
- 4-(N-Acetylamino)-3-[N-(2-Ethylbutanoylamino)]benzoic acid
Uniqueness
4-[[3-(benzenesulfonyl)phenyl]sulfonylamino]benzoic acid is unique due to its dual sulfonyl groups, which confer distinct chemical reactivity and biological activity. This structural feature allows it to interact with specific enzymes and receptors, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
4-[[3-(benzenesulfonyl)phenyl]sulfonylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6S2/c21-19(22)14-9-11-15(12-10-14)20-28(25,26)18-8-4-7-17(13-18)27(23,24)16-5-2-1-3-6-16/h1-13,20H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMFIKHJOVWRSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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